molecular formula C24H28FN3O3 B4652316 1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

Cat. No.: B4652316
M. Wt: 425.5 g/mol
InChI Key: VLWKYIYRJLBNOJ-UHFFFAOYSA-N
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Description

1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a piperidine and piperazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2-fluorobenzoyl)piperidine-4-carbonyl]-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. One common method includes the initial formation of the piperidine and piperazine rings, followed by the introduction of the fluorobenzoyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the efficient and scalable production of the compound while maintaining stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-4-(2-methoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the piperidine or piperazine rings are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-[1-(2-fluorobenzoyl)piperidine-4-carbonyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzyl)piperazine
  • 1-(4-Fluorobenzyl)piperazine
  • 4-(4-Fluorobenzyl)piperidine

Uniqueness

1-[1-(2-Fluorobenzoyl)piperidine-4-carbonyl]-4-(2-methoxyphenyl)piperazine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

[1-(2-fluorobenzoyl)piperidin-4-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28FN3O3/c1-31-22-9-5-4-8-21(22)26-14-16-28(17-15-26)23(29)18-10-12-27(13-11-18)24(30)19-6-2-3-7-20(19)25/h2-9,18H,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWKYIYRJLBNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCN(CC3)C(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE
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1-[1-(2-FLUOROBENZOYL)PIPERIDINE-4-CARBONYL]-4-(2-METHOXYPHENYL)PIPERAZINE

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